4-Nitrobenzoyl-d4 Chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-nitrobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3/c8-7(10)5-1-3-6(4-2-5)9(11)12/h1-4H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDHHIUENRGTHK-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)Cl)[2H])[2H])[N+](=O)[O-])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Isotopic Incorporation Strategies for 4 Nitrobenzoyl D4 Chloride
General Principles of Deuterium (B1214612) Labeling in Aromatic Systems
The incorporation of deuterium into aromatic rings is most commonly achieved through hydrogen-deuterium (H-D) exchange reactions. nih.gov This process involves the substitution of hydrogen atoms on the aromatic nucleus with deuterium from a deuterium source. The feasibility and efficiency of this exchange are heavily influenced by the electronic properties of the aromatic ring and the reaction conditions.
The two primary approaches for H-D exchange on aromatic compounds are acid- or base-treatment and transition metal-catalysis. google.com
Acid-catalyzed exchange proceeds via an electrophilic aromatic substitution (EAS) mechanism. nih.govosti.gov In the presence of a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (CF₃COOD), the pi electrons of the aromatic ring are attracted to a deuteron (B1233211) (D⁺). nih.govyoutube.com This forms a resonance-stabilized carbocation intermediate (a sigma complex), which then loses a proton (H⁺) to restore aromaticity, resulting in a deuterated ring. youtube.com The positions on the ring that are most electron-rich are selectively deuterated first. nih.gov
Transition metal-catalyzed exchange offers a powerful alternative, often under milder conditions. google.com Heterogeneous catalysts like platinum-on-carbon (Pt/C) and palladium-on-carbon (Pd/C) are widely used in conjunction with a deuterium source, typically deuterium oxide (D₂O), which is cost-effective. oup.comresearchgate.net These reactions can be promoted by heat or the presence of hydrogen gas. nih.govoup.com Platinum catalysts generally show a higher propensity for deuterating aromatic positions, whereas palladium catalysts tend to favor benzylic positions. nih.govresearchgate.net
Synthetic Routes for Deuterated Benzoyl Chlorides
The synthesis of a deuterated benzoyl chloride like 4-Nitrobenzoyl-d4 Chloride logically proceeds by first preparing the deuterated carboxylic acid precursor, followed by conversion to the acid chloride. A plausible pathway involves the H-D exchange of 4-nitrobenzoic acid to form 4-nitrobenzoic acid-d4, which is then treated with a chlorinating agent like phosphorus pentachloride or thionyl chloride to yield the final product, this compound. prepchem.com
Reductive deuteration of acyl chlorides is a specific method for introducing deuterium at the carbonyl carbon. This pathway does not lead to deuteration of the aromatic ring as required for this compound, but rather produces α,α-dideuterio alcohols. The process involves a single electron transfer (SET) mechanism. mdpi.com Reagents such as samarium(II) iodide (SmI₂) in the presence of D₂O can reduce the acyl chloride to a ketyl radical, which undergoes further reduction and deuteration. mdpi.comresearchgate.net This method is noted for its excellent functional group tolerance and high levels of deuterium incorporation at the alpha position. mdpi.com
Recent advancements have introduced more atom-economical methods using cost-effective sodium dispersion as the single electron donor and deuterated ethanol (B145695) (EtOD-d₁) as the deuterium source. acs.orgorganic-chemistry.org These protocols achieve high yields and deuterium incorporation in short reaction times. organic-chemistry.org
The table below summarizes the optimization of the reductive deuteration of an acyl chloride using SmI₂ and D₂O. researchgate.net
| Entry | Equivalents of SmI₂ | Equivalents of D₂O | Reaction Time | Yield of Alcohol-d₂ | Deuterium Incorporation |
| 1 | 5 | 100 | 15 min | 96% | 98% |
| 2 | 5 | 75 | 15 min | 98% | >98% |
| 3 | 5 | 50 | 15 min | 98% | >98% |
| 4 | 5 | 30 | 15 min | 98% | >98% |
| 5 | 5 | 20 | 15 min | 90% | >98% |
| 6 | 5 | 30 | 5 min | 98% | >98% |
| 7 | 5 | 30 | 1 min | 98% | >98% |
Data sourced from optimization studies on the reductive deuteration of acyl chlorides. researchgate.net
Electrocatalytic methods provide a means for deuteration specifically at benzylic positions (the carbon atom directly attached to an aromatic ring). This approach is highly relevant for synthesizing compounds deuterated on a side chain, but not directly on the aromatic ring itself. For example, if starting from p-nitrotoluene, this method would deuterate the methyl group. The process often involves electroreduction in the presence of D₂O. researchgate.net
Another significant strategy is copper-catalyzed transfer hydrodeuteration of aryl alkynes, which yields aryl alkanes precisely deuterated at the benzylic position. nih.govacs.org This method offers high regioselectivity and results in products with high isotopic purity, addressing the challenge of metabolic oxidation that frequently occurs at benzylic sites in drug molecules. nih.govacs.org Challenges in some hydrogen isotope exchange (HIE) reactions include controlling the exact placement and quantity of deuterium, a problem that highly selective catalytic methods aim to solve. nih.gov
Direct H-D exchange on the aromatic ring is the most direct strategy for preparing the precursor to this compound. This can be achieved through several catalytic systems.
Acid Catalysis : Strong deuterated acids like D₂SO₄ in D₂O can replace all exchangeable protons on a benzene (B151609) ring with deuterons if used in large excess. youtube.com However, the presence of a strong electron-withdrawing group like the nitro group (-NO₂) in 4-nitrobenzoic acid deactivates the ring towards electrophilic substitution, making this exchange challenging and requiring harsh conditions. researchgate.net
Transition Metal Catalysis : Heterogeneous catalysts are often more effective, especially for deactivated rings. An effective method for deuterating aromatic rings uses a Pt/C catalyst with D₂O under a hydrogen atmosphere. oup.comresearchgate.net Platinum-on-carbon (Pt/C) is particularly efficient for aromatic H-D exchange, while palladium-on-carbon (Pd/C) is more selective for benzylic positions. nih.gov For electron-deficient aromatic compounds, higher reaction temperatures are typically required to achieve high degrees of deuteration. researchgate.net The reaction can be carried out by heating a liquid composition of the aromatic compound, a transition metal catalyst, and D₂O at temperatures of 120°C or greater and pressures of 50 psi or greater. google.comgoogle.com
The following table compares the effectiveness of different catalysts in H-D exchange reactions.
| Catalyst | Deuterium Source | Key Characteristics | Reference |
| Pt/C | D₂O/H₂ | High efficiency for aromatic rings, even electron-rich ones at room temp. | oup.comresearchgate.net |
| Pd/C | D₂O/H₂ | More selective for benzylic C-H bonds; requires higher temps for aromatic rings. | nih.govresearchgate.net |
| Rh/C | D₂O/H₂ | Efficient for deuterating simple alkanes. | nih.gov |
| Ru/C | D₂O | Regiospecific deuterium incorporation at α-positions of alcohols. | nih.gov |
| Fe-nanocatalyst | D₂O/H₂ | Scalable and selective for various (hetero)arenes including anilines. | nih.gov |
Optimization of Deuterium Content and Regioselectivity in this compound Synthesis
Achieving high deuterium content (isotopic enrichment) and controlling its placement (regioselectivity) are critical for the synthesis of this compound.
Deuterium Content: The level of deuterium incorporation is influenced by several factors. Using a large excess of the deuterium source, typically D₂O, is fundamental. youtube.com Reaction time and temperature are also key levers; longer reaction times and higher temperatures generally lead to greater deuterium incorporation, which is particularly necessary for deactivated substrates like nitroaromatics. google.comresearchgate.net The choice of catalyst is crucial, with Pt/C often being superior to Pd/C for aromatic ring deuteration. researchgate.net In some protocols, the efficiency can be maintained even when recycling the D₂O source, which is important for cost-effectiveness on a larger scale. researchgate.net
Regioselectivity: For a monosubstituted benzene ring with an electron-withdrawing group like -NO₂, standard electrophilic aromatic substitution favors the meta position. However, the goal for this compound is perdeuteration of the ring. The conditions required for H-D exchange on a deactivated ring, such as high temperatures and pressures with a strong catalyst, often override the typical directing effects and lead to the exchange of all available aromatic protons. google.comresearchgate.net Therefore, optimization focuses less on directing the deuterium to a specific position and more on ensuring the exchange is complete across all four positions on the nitrobenzoyl ring.
Scale-Up Considerations for Research and Development Applications
Transitioning the synthesis of deuterated compounds from a laboratory scale to larger research and development or pilot scales introduces several considerations.
Process Technology : Conventional batch synthesis methods face limitations in scalability due to vessel size, inefficient heating and cooling, and complex downstream processing. tn-sanso.co.jp Flow synthesis methods offer a significant advantage, allowing for continuous processing that enhances production efficiency, improves safety, and simplifies scale-up. tn-sanso.co.jp Microwave-assisted flow reactors have been shown to increase reaction efficiency and throughput for H-D exchange reactions. tn-sanso.co.jp
Catalyst and Reagent Cost : The cost of reagents, particularly the deuterium source (D₂O) and the catalyst, is a major factor in large-scale synthesis. nih.gov Developing robust, reusable, and inexpensive catalysts is a key area of research. A nanostructured iron catalyst has been developed for the scalable and selective deuteration of arenes, demonstrating production on a kilogram scale. nih.gov The ability to recycle and reuse D₂O without a loss of efficiency is also a critical factor for economic viability. researchgate.net
Robustness and Reliability : Industrial-scale methodologies require technologies that are reliable and robust. nih.gov The development of air- and water-stable catalysts simplifies handling and improves process control. nih.gov Successful gram-scale syntheses of deuterated building blocks that mirror the yields and deuterium incorporation levels of small-scale reactions have been demonstrated, validating the potential for scale-up. researchgate.net
Advanced Spectroscopic and Structural Elucidation of 4 Nitrobenzoyl D4 Chloride and Its Derived Adducts
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways of Deuterium-Labeled Compounds
Tandem mass spectrometry (MS/MS) is an indispensable technique for determining the structure of ions by analyzing their fragmentation patterns. In the context of isotopically labeled compounds such as 4-Nitrobenzoyl-d4 Chloride, MS/MS provides unambiguous insights into fragmentation mechanisms by tracking the deuterium (B1214612) labels through successive fragmentation events. The introduction of four deuterium atoms onto the aromatic ring serves as a powerful diagnostic tool, as any fragment retaining the ring will exhibit a mass shift of +4 Da compared to its non-deuterated counterpart.
When this compound is analyzed, it first undergoes ionization, typically forming a molecular ion [C₇D₄ClNO₃]⁺•. In an MS/MS experiment, this parent ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. The most common fragmentation pathway for acyl chlorides involves the loss of the chlorine radical, followed by the loss of carbon monoxide. nih.gov
For this compound, the initial fragmentation is the cleavage of the C-Cl bond to yield the 4-nitrobenzoyl-d4 cation at a mass-to-charge ratio (m/z) of 154. This is a direct confirmation of the loss of the chlorine atom, as the mass of the corresponding non-deuterated fragment, [O₂N-C₆H₄-CO]⁺, is 150 Da. nih.govnist.gov This 4-Da shift is characteristic of the intact deuterated benzoyl moiety. Subsequent fragmentation of the m/z 154 ion involves the loss of a neutral carbon monoxide (CO) molecule, resulting in the formation of the 4-nitrophenyl-d4 cation, [O₂N-C₆D₄]⁺, at m/z 126. Further fragmentation can lead to the loss of the nitro group (NO₂), producing a phenyl-d4 cation [C₆D₄]⁺ at m/z 80.
The utility of deuterium labeling is evident when comparing these pathways to more complex rearrangements. By precisely identifying which fragments retain the +4 Da mass shift, researchers can confirm the structural integrity of the deuterated ring throughout the fragmentation cascade and differentiate between competing fragmentation channels. cdnsciencepub.comnih.gov
Table 1: Predicted MS/MS Fragmentation of this compound Compared to its Non-Deuterated Analog
| Ion Description | Non-Deuterated Formula (4-Nitrobenzoyl Chloride) | m/z (H4) | Deuterated Formula (this compound) | Predicted m/z (D4) | Mass Shift (Da) |
| Molecular Ion | [C₇H₄ClNO₃]⁺• | 185 | [C₇D₄ClNO₃]⁺• | 189 | +4 |
| Acylium Ion (Loss of Cl) | [C₇H₄NO₃]⁺ | 150 | [C₇D₄NO₃]⁺ | 154 | +4 |
| Phenyl-type Ion (Loss of Cl, CO) | [C₆H₄NO₂]⁺ | 122 | [C₆D₄NO₂]⁺ | 126 | +4 |
| Phenyl Cation (Loss of Cl, CO, NO₂) | [C₆H₄]⁺ | 76 | [C₆D₄]⁺ | 80 | +4 |
Data based on known fragmentation patterns of benzoyl chlorides and nitroaromatic compounds. nih.govnih.govnist.gov
X-ray Diffraction (XRD) for Crystalline Structure and Conformational Insights of this compound Derivatives
Studies on various 4-nitrobenzoyl derivatives reveal that the benzoyl group itself is typically planar. srce.hrrsc.org In derivatives of 4-nitrobenzoyl chloride, the molecule's conformation is largely defined by the torsional angles between the aromatic ring, the carbonyl group, and the substituent to which it is attached. For instance, in N-(4-nitrobenzoyl) derivatives, the orientation of the nitrobenzoyl group relative to the rest of the molecule is a key structural feature. srce.hr XRD analysis allows for the precise measurement of these dihedral angles and reveals the preferred conformation in the solid state.
Furthermore, XRD elucidates the intermolecular interactions that dictate the crystal packing, such as hydrogen bonds and π–π stacking interactions, which are common in aromatic nitro compounds. rsc.orgresearchgate.net The presence of deuterium in this compound can subtly influence these parameters. The C–D bond is slightly shorter and stronger than the C–H bond, and deuterium has a smaller vibrational amplitude. acs.orgrsc.org These effects can lead to minor modifications in the unit cell dimensions and intermolecular contact distances compared to the non-deuterated analog, a phenomenon known as an isotopic polymorphism. rsc.org
Table 2: Representative Crystallographic Data for a Hypothetical 4-Nitrobenzoyl Derivative
| Parameter | Example Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.51 |
| b (Å) | 10.23 |
| c (Å) | 15.45 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1344.2 |
| Z (molecules/unit cell) | 4 |
| Key Dihedral Angle (O=C–C=C) | ~5-15° |
This table presents typical data obtained from single-crystal XRD analysis of organic molecules, based on findings for related 4-nitrobenzoyl derivatives. srce.hrrsc.orgresearchgate.net
Mechanistic Investigations and Kinetic Isotope Effect Kie Studies Utilizing 4 Nitrobenzoyl D4 Chloride
Probing Reaction Mechanisms through Deuterium (B1214612) Labeling and Isotopic Tracing
Deuterium labeling is a powerful technique for elucidating reaction pathways. By replacing specific hydrogen atoms with deuterium, chemists can track the fate of molecules or molecular fragments throughout a chemical transformation. 4-Nitrobenzoyl-d4 chloride is an effective acylating agent used to introduce a "heavy" isotopic tag onto a substrate.
The core principle of isotopic tracing with this reagent lies in its ability to covalently attach the 4-nitrobenzoyl-d4 moiety to nucleophiles such as alcohols, amines, or thiols. The presence of the four deuterium atoms creates a distinct mass signature. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can easily distinguish the deuterated product from any non-deuterated analogues.
For example, in a complex reaction mixture where multiple acylation sites are available, derivatizing the substrate with this compound allows for the unambiguous identification of the reaction product. By analyzing the resulting mass spectrum, the molecular weight of the product will be four mass units higher than if the non-deuterated reagent were used, confirming that the 4-nitrobenzoyl group has been incorporated. This method is invaluable for confirming reaction pathways and identifying the products of unknown reactions. researchgate.netresearchgate.net
Table 1: Application of Isotopic Tracing with this compound
| Technique | Information Gained | Mechanistic Insight |
|---|---|---|
| Mass Spectrometry (MS) | Precise mass of the derivatized product, confirming the addition of the C₇D₄ClNO₂ moiety. | Confirms the occurrence of acylation and helps identify the specific molecule that has been acylated in a mixture. |
| NMR Spectroscopy | Absence of aromatic proton signals in the specific region for the benzoyl group and potential changes in the relaxation times of nearby nuclei. | Provides structural confirmation of the product and can offer insights into intermolecular interactions and folding in larger molecules. |
Determination of Kinetic Isotope Effects in Acylation and Derivatization Reactions Involving this compound
The kinetic isotope effect (KIE) is a measure of the change in the rate of a reaction upon isotopic substitution. It is defined as the ratio of the rate constant for the reaction with the light isotope (kH) to the rate constant for the reaction with the heavy isotope (kD).
For this compound, the deuterium atoms are not directly involved in the bond-breaking or bond-forming event at the acyl chloride group (C-Cl bond). Therefore, any observed KIE is a secondary kinetic isotope effect. Secondary KIEs arise from changes in the vibrational frequencies of the C-D bonds between the ground state and the transition state. These effects are typically smaller than primary KIEs but provide crucial information about changes in the structure and hybridization of the transition state. epfl.ch
In acylation reactions, the hybridization of the aromatic ring carbons does not change significantly during the reaction. However, subtle changes in the electronic environment and bond vibrations can occur in the transition state. For instance, in a nucleophilic aromatic substitution (SNAr) mechanism, the formation of a Meisenheimer complex introduces more sp³-like character to the ring, which could lead to a small inverse KIE (kH/kD < 1). Conversely, in reactions where the transition state involves significant charge buildup on the aromatic ring, the vibrational modes of the C-D bonds could be altered, leading to a small normal KIE (kH/kD > 1). epfl.ch
Table 2: Hypothetical Kinetic Isotope Effects for Reactions of this compound
| Reaction Type | Plausible Mechanism | Expected Secondary KIE (kH/kD) | Interpretation of KIE |
|---|---|---|---|
| Acylation of an Alcohol | Addition-Elimination | ~1.0 - 1.05 (Normal) | Minor changes in ring vibrational modes due to electronic effects in the tetrahedral intermediate's transition state. |
| SNAr on Activated Ring | Meisenheimer Complex Formation | ~0.95 - 0.99 (Inverse) | Increase in sp³ character at the ipso-carbon in the transition state, leading to a stiffer C-D bond. |
| Friedel-Crafts Acylation | Electrophilic Aromatic Substitution | ~1.0 - 1.03 (Normal) | Perturbation of the aromatic system upon formation of the sigma complex. |
Investigation of Isotopic Perturbation of Equilibrium Phenomena
Isotopic substitution can also affect the position of a chemical equilibrium, an effect known as the equilibrium isotope effect (EIE). The EIE arises from differences in the zero-point energies (ZPE) of the isotopically substituted molecules in the reactant and product states. The ZPE of a C-D bond is lower (stronger effective bond) than that of a C-H bond.
If the vibrational environment of the aromatic ring in this compound is different from that in its product state (e.g., an ester or amide), a small but measurable EIE can be observed. For example, if a reaction leads to a product where the aromatic ring is more sterically congested, the C-D bending vibrations might be affected differently than C-H vibrations, shifting the equilibrium. annualreviews.org While these effects are often small for secondary EIEs, they can be precisely determined and provide valuable thermodynamic information about the system.
Analysis of Solvent Isotope Effects in Chemical Transformations Involving Deuterated Reagents
Solvent isotope effects (SIE) are observed when a reaction is performed in a deuterated solvent (e.g., D₂O instead of H₂O). An SIE can reveal the involvement of solvent molecules, particularly through proton transfer, in the rate-determining step of a reaction. chem-station.comnih.gov A normal SIE (kH₂O/kD₂O > 1) often indicates that a proton transfer is part of the rate-limiting step, while an inverse SIE (kH₂O/kD₂O < 1) can suggest a pre-equilibrium step involving protonation. chem-station.comnih.govnih.gov
While this compound is a reagent and not the solvent, its deuterated nature can be used in a complementary fashion. The hydrolysis of acyl chlorides, for example, is highly sensitive to the solvent. annualreviews.orgqueensu.ca By studying the hydrolysis of both 4-nitrobenzoyl chloride and this compound in both H₂O and D₂O, a more complete picture of the transition state can be constructed.
Comparing the rates allows for the separation of the secondary KIE from the reagent and the primary SIE from the solvent. This double-labeling approach can help to elucidate complex mechanisms where both the substrate structure and solvent participation are critical. For instance, it could help determine if the solvent assists in the departure of the chloride leaving group and how this is influenced by the electronic properties of the deuterated benzoyl ring.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-nitrobenzoyl chloride |
| N-(4-Aminobenzoyl-d4)-L-glutamic Acid |
| Water (H₂O) |
| Deuterium oxide (D₂O) |
| Alcohols |
| Amines |
| Thiols |
| Esters |
| Amides |
| Meisenheimer complex |
Analytical Chemistry Applications of 4 Nitrobenzoyl D4 Chloride As a Stable Isotope Labeled Internal Standard and Derivatization Reagent
Development and Validation of Quantitative Analytical Methods Using 4-Nitrobenzoyl-d4 Chloride as an Internal Standard
Stable isotope-labeled internal standards are instrumental in quantitative analysis, especially for liquid chromatography-mass spectrometry (LC-MS/MS), as they help to correct for variations in sample preparation, injection volume, and matrix effects. cerilliant.comsigmaaldrich.com this compound, with its deuterium-labeled phenyl ring, is an ideal internal standard for methods involving the derivatization of analytes with unlabeled 4-nitrobenzoyl chloride.
Applications in Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Complex Matrices
In LC-MS/MS analysis, the use of a stable isotope-labeled internal standard like this compound is a well-established strategy to ensure high accuracy and precision in complex matrices such as biological fluids, food, and environmental samples. cerilliant.comrsc.org The internal standard, being structurally and chemically almost identical to the derivatized analyte, co-elutes and experiences similar ionization efficiency and potential ion suppression or enhancement in the mass spectrometer's source. chromatographyonline.com This allows for reliable quantification even at trace levels. rsc.org
For instance, in the analysis of nitrofuran metabolites in food products, which are often found in complex matrices, stable isotope-labeled analogs are used as internal standards to achieve reliable and accurate quantification. qub.ac.ukd-nb.infonih.gov A method for analyzing eight bound nitrofuran residues in animal tissue utilized deuterated internal standards, including 3-amino-2-oxazolidinone-d4 (B563276) (AOZ-d4), to ensure method robustness and sensitivity. qub.ac.ukd-nb.info The validation of such methods is performed according to stringent guidelines, such as those from the European Union, to determine parameters like decision limit (CCα) and detection capability (CCβ). d-nb.infonih.gov
Table 1: Key Parameters in the Validation of an LC-MS/MS Method for Nitrofuran Metabolites Using Stable Isotope-Labeled Internal Standards. d-nb.info
| Parameter | Description | Typical Range for Nitrofuran Analysis |
| Decision Limit (CCα) | The concentration at which it can be decided with a statistical certainty of 1-α that an analyte is present. | 0.013–0.200 µg/kg |
| Detection Capability (CCβ) | The smallest content of the substance that may be detected, identified and/or quantified in a sample with a statistical certainty of 1-β. | Not specified, but below the Minimum Required Performance Limit (MRPL) |
| Linearity (R²) | The correlation coefficient of the calibration curve, indicating how well the data points fit a straight line. | ≥0.9900 |
| Accuracy (Recovery) | The closeness of the measured value to the true value, often expressed as a percentage of recovery. | 82.2–108.1% |
| Precision (Repeatability and Reproducibility) | The closeness of agreement between independent test results obtained under stipulated conditions. | Repeatability: 1.5–3.8%; Reproducibility: 2.2–4.8% |
Quantification of Agrochemical Residues and Environmental Contaminants
The robust nature of using this compound as an internal standard extends to the quantification of agrochemical residues and environmental contaminants. sigmaaldrich.comyoutube.comresearchgate.net Many pesticides and herbicides are present in complex matrices like soil, water, and food products at very low concentrations. lcms.czepa.govmdpi.com Derivatization with 4-nitrobenzoyl chloride can improve their chromatographic properties and detectability. By adding a known amount of this compound at the beginning of the sample preparation, any loss of analyte during extraction, cleanup, and derivatization can be accurately compensated for. youtube.com
The use of internal standards is a key component of methods that follow regulatory guidelines, such as the European Commission's SANTE guidelines for pesticide residue analysis. lcms.cz These methods often employ techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for sample extraction, followed by LC-MS/MS analysis. lcms.cz The internal standard helps to mitigate matrix effects, which are a common challenge in the analysis of diverse food matrices like tea and oranges. lcms.cz
Metabolic Profiling and Biomarker Quantification in Biological Systems
Metabolic profiling, or metabolomics, involves the comprehensive analysis of small molecules (metabolites) in biological systems. nih.govukbiobank.ac.ukmdpi.com This field relies heavily on highly sensitive and quantitative analytical techniques like LC-MS/MS. chromatographyonline.com this compound can be used as an internal standard in targeted metabolomics studies where a specific class of metabolites, such as those containing hydroxyl or amino groups, are derivatized with 4-nitrobenzoyl chloride to enhance their detection. chromatographyonline.comelifesciences.orgnightingalehealth.com
The quantification of biomarkers is critical for disease diagnosis and monitoring. ukbiobank.ac.ukmdpi.comelifesciences.org The use of a stable isotope-labeled internal standard ensures the high level of accuracy and precision required for clinical applications. For example, in studies identifying biomarkers for diseases like Parkinson's, where subtle changes in metabolite concentrations can be significant, the use of robust quantitative methods is paramount. ukbiobank.ac.uk
Derivatization Strategies Employing 4-Nitrobenzoyl Chloride (Deuterated and Unlabeled) for Enhanced Analyte Detectability and Selectivity
Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a particular analytical method. greyhoundchrom.comresearchgate.net 4-Nitrobenzoyl chloride is a versatile derivatizing agent used to improve the detection of compounds containing hydroxyl and amino groups in HPLC and LC-MS. sigmaaldrich.com The introduction of the 4-nitrobenzoyl group enhances UV absorbance and can improve ionization efficiency in mass spectrometry. chromatographyonline.comresearchgate.net
Derivatization of Polyhydric Alcohols and Digitalis Glycosides for HPLC Analysis
Historically, 4-nitrobenzoyl chloride has been successfully used for the derivatization of polyhydric alcohols and digitalis glycosides to enable their analysis by HPLC with UV detection. sigmaaldrich.comsigmaaldrich.com Polyhydric alcohols, or sugar alcohols, lack a strong chromophore, making their direct detection by UV difficult. Derivatization with 4-nitrobenzoyl chloride introduces a strongly UV-absorbing group, significantly increasing the sensitivity of the analysis. researchgate.net This approach has been applied to the determination of various sugar alcohols in food and other samples. researchgate.net
Similarly, digitalis glycosides, which are important cardiac drugs, can be derivatized with 4-nitrobenzoyl chloride to improve their chromatographic separation and quantitative determination. sigmaaldrich.comscirp.org A study established a correlation between the extinction coefficient and the number of hydroxyl groups that react with 4-nitrobenzoyl chloride for several digitalis glycosides and saccharides, demonstrating the predictability of the derivatization reaction. researchgate.net
Comparative Studies of Derivatization Efficiency and Selectivity with Other Acylating Agents
The effectiveness of 4-nitrobenzoyl chloride as a derivatizing agent has been compared with other acylating agents. publish.csiro.aunih.gov In the derivatization of ginsenosides, for example, benzoyl chloride was found to be a better reagent than 4-nitrobenzoyl chloride, 3,5-dinitrobenzoyl chloride, and β-naphthyl chloride for producing a single derivative. nih.gov However, in other applications, the nitro group of 4-nitrobenzoyl chloride can be advantageous. For instance, the electron-attracting nature of the nitro group can enhance the response in negative-ion atmospheric pressure chemical ionization (APCI) mass spectrometry. researchgate.net
The choice of derivatizing agent often depends on the specific analyte, the analytical technique being used, and the desired outcome of the analysis. researchgate.net Factors to consider include reaction efficiency, stability of the derivative, and the impact on chromatographic and detection properties.
Table 2: Comparison of Common Acylating Derivatization Reagents for HPLC. researchgate.netnih.gov
| Derivatizing Agent | Target Functional Groups | Key Advantages | Potential Considerations |
| 4-Nitrobenzoyl Chloride | Alcohols, Amines | Strong UV chromophore, enhances negative-ion MS response. researchgate.netresearchgate.net | May produce multiple derivatives with polyfunctional analytes. |
| Benzoyl Chloride | Alcohols, Amines | Good UV chromophore, can produce single derivatives. nih.gov | May be less sensitive than nitro-substituted analogs in some detection modes. |
| 3,5-Dinitrobenzoyl Chloride | Alcohols, Amines | Very strong UV chromophore. | Can be highly reactive, potentially leading to side reactions. |
| Dansyl Chloride | Primary and Secondary Amines, Phenols | Produces highly fluorescent derivatives for sensitive detection. nih.gov | Reaction conditions need to be carefully controlled. |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary and Secondary Amines | Forms stable, fluorescent derivatives. | Can be bulky, potentially affecting chromatographic separation. |
Applications in Organic Synthesis and Medicinal Chemistry Research
4-Nitrobenzoyl-d4 Chloride as a Deuterated Building Block in Complex Molecule Synthesis
This compound serves as a fundamental deuterated building block for the synthesis of more complex, isotopically labeled molecules. enamine.net In organic synthesis, a building block is a chemical unit that can be readily incorporated into a larger structure. The presence of four deuterium (B1214612) atoms on the phenyl ring of this compound provides a stable isotopic signature. This allows chemists to construct larger molecules where the position of the label is known with precision.
This is particularly useful in mechanistic studies, where tracking the fate of specific atoms or fragments through a reaction sequence is necessary. For example, the synthesis of N-(4-Aminobenzoyl-d4)-L-glutamic Acid utilizes a 4-nitrobenzoyl precursor. The process involves the acylation of L-glutamic acid with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group. By starting with this compound, the resulting N-(4-aminobenzoyl-d4)-L-glutamic acid is tagged on the benzoyl moiety, which can then be used in further biochemical research. The acyl chloride functional group is highly reactive, readily participating in reactions to form esters and amides, making it a versatile tool for introducing the 4-nitrobenzoyl-d4 group into a wide array of organic structures. chemimpex.comontosight.ai
Development of Deuterated Active Pharmaceutical Ingredients (APIs) and Bioisosteres with Modified Pharmacokinetic Profiles
The strategic replacement of hydrogen with its heavier isotope, deuterium, in Active Pharmaceutical Ingredients (APIs) is a modern approach in drug design aimed at improving pharmacokinetic properties. enamine.netnih.gov This strategy exploits the kinetic isotope effect, where the carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, can slow down metabolic reactions that involve breaking this bond. nih.gov This can lead to a longer drug half-life, increased exposure, and potentially a reduction in the required dosage and associated side effects. enamine.net
This compound is an ideal starting material for synthesizing deuterated APIs that contain a 4-nitrobenzoyl group or a derivative thereof, such as the 4-aminobenzoyl group found in some folate-targeting drugs. By incorporating the 4-nitrobenzoyl-d4 moiety, a deuterated bioisostere of a non-deuterated drug can be created. This deuterated version retains the core pharmacological activity but possesses altered metabolic stability. enamine.net Several deuterated APIs have advanced to clinical trials, with some receiving regulatory approval, underscoring the viability of this approach in modern drug development. nih.gov
| Concept | Description | Advantage of Deuteration | Role of this compound |
|---|---|---|---|
| Standard API | The non-isotopically labeled, biologically active component of a drug. | N/A | Serves as the non-deuterated counterpart for comparison. |
| Deuterated API | An API where one or more hydrogen atoms are replaced by deuterium. nih.gov | Can retard metabolic breakdown, potentially improving drug exposure and reducing side effects. enamine.net | Acts as a key deuterated building block for the synthesis of these modified APIs. |
| Bioisostere | A compound resulting from the exchange of an atom or group of atoms with another, broadly similar atom or group. | A deuterated molecule can be considered a bioisostere of the original, with similar biological effects but different metabolic properties. | Enables the creation of deuterated bioisosteres of drugs containing the 4-nitrobenzoyl or related structures. |
Synthesis of Labeled Compounds for Comprehensive Drug Metabolism Studies
Stable isotope-labeled compounds are essential tools in drug metabolism and pharmacokinetic (DMPK) studies. nih.gov Compounds labeled with deuterium are particularly favored as internal standards for quantitative analysis using mass spectrometry because their chemical and physical properties are nearly identical to the unlabeled drug, yet they are easily distinguishable by their mass. researchgate.net
This compound can be used to synthesize these labeled standards. By reacting it with a drug molecule or its metabolite, a deuterated tag is attached, creating a "heavy" version of the analyte. This is invaluable in absorption, distribution, metabolism, and excretion (ADME) studies. nih.gov Researchers can administer the unlabeled drug and use the deuterated version, synthesized via this compound, as an internal standard during sample analysis to ensure accurate quantification in complex biological matrices like blood or urine. researchgate.net This approach allows for a comprehensive understanding of a drug's fate in the body, which is a critical component of drug development and regulatory submission. nih.gov
Functionalization of Biomolecules for Bioorthogonal Labeling and Imaging Applications
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov A key strategy in this field is the labeling of biomolecules with chemical reporters for tracking and imaging. This compound can be used for the chemoselective functionalization of biomolecules like proteins or extracellular matrix components. nih.gov
The acyl chloride group of this compound reacts readily with nucleophilic functional groups found on biomolecules, such as the amine groups in lysine (B10760008) residues. This reaction covalently attaches the 4-nitrobenzoyl-d4 moiety as a stable, non-disruptive tag. This deuterated tag serves as a unique mass signature for detection by mass spectrometry. While not a fluorescent label itself, the introduction of this unique chemical handle onto a biomolecule is a form of labeling. nih.gov Furthermore, the nitro group on the attached tag could potentially be chemically modified in a subsequent step to attach other probes, such as fluorophores or affinity tags. This two-step approach allows for versatile and specific labeling of biological targets for advanced research applications. nih.gov
Role of 4-Nitrobenzoyl Chloride Derivatives in Anticancer Agent Synthesis and Efficacy Evaluation
The non-deuterated analogue, 4-Nitrobenzoyl chloride, is a versatile reagent used in the synthesis of various compounds evaluated for their anticancer properties. chemimpex.com Its derivatives have been incorporated into novel molecules designed to inhibit cancer cell growth. For example, it has been used to create derivatives of natural products like thymol, carvacrol, brevilin A, and robustic acid, with the resulting compounds showing cytotoxic activity against various cancer cell lines. nih.govnih.govacs.orgmdpi.com
The role of this compound in this context is to create isotopically labeled versions of these potential anticancer agents. The synthesis of these deuterated analogues is crucial for a thorough evaluation of their efficacy. By using the labeled compounds, researchers can conduct detailed studies on their metabolic stability, identify their metabolic pathways, and precisely measure their concentration in tumors and tissues. nih.govresearchgate.net This information is vital for understanding the structure-activity relationship and optimizing the design of more potent and effective anticancer drugs.
| Original Compound | Synthesized Derivative Class | Cancer Cell Lines Tested | Reference |
|---|---|---|---|
| Thymol / Carvacrol | 4-nitro-benzoic acid esters | Not specified in abstract | nih.gov |
| Brevilin A (BA) | p-Nitrobenzoyl derivative (BA-9) | A549 (lung), SW480 (colorectal), MDA-MB-231 (breast), MCF-7 (breast) | nih.govacs.org |
| Robustic Acid | 4-O-(p-Nitrobenzoyl)robustic acid | HL-60 (leukemia), A-549 (lung), SMMC-7721 (hepatic), HepG2 (hepatic), Hela (cervical) | mdpi.com |
Preparation of N-Acylsulfonamides and Other Nitrogen-Containing Pharmaceutical Precursors
4-Nitrobenzoyl chloride is an effective acylating agent for preparing N-acylsulfonamides. scispace.comresearchgate.net This class of compounds is of significant interest in medicinal chemistry due to their presence in various therapeutic agents. researchgate.net The synthesis typically involves the reaction of a primary or secondary sulfonamide with 4-nitrobenzoyl chloride in the presence of a base. scispace.comgoogle.com One-pot procedures have been developed where a primary amine is first reacted with a sulfonyl chloride to form a sulfonamide, which then reacts in situ with 4-nitrobenzoyl chloride to yield the final N-acylsulfonamide in high yields. scispace.comresearchgate.net
Furthermore, 4-nitrobenzoyl chloride serves as a precursor in the synthesis of other important nitrogen-containing pharmaceutical intermediates. nih.gov For instance, it is a starting material in the multi-step synthesis of N-(4-aminobenzoyl)-L-glutamic acid. nih.gov This compound is a key structural component of antifolate drugs like methotrexate, which are used in cancer chemotherapy and for treating autoimmune diseases. The use of this compound in these syntheses would produce labeled versions of these important precursors, facilitating research into their corresponding drug classes.
Modification of Polymeric Materials and Advanced Materials for Tailored Properties
Beyond pharmaceuticals, 4-Nitrobenzoyl chloride is employed in materials science to modify the properties of polymers and create advanced materials. chemimpex.comsolubilityofthings.com One notable application is the post-synthesis functionalization of microporous organic polymers. rsc.orgrsc.org In a study involving adamantane-based microporous polymers, modification via a Friedel–Crafts reaction with 4-nitrobenzoyl chloride introduced polar nitro groups into the polymer structure. rsc.orgrsc.org This modification was found to significantly enhance the CO2 uptake capacity of the material, which is relevant for gas storage and separation applications. rsc.org
In another application, the modification of cellulose (B213188) with p-nitrobenzoyl chloride was shown to decrease the material's crystallinity, which can accelerate its decomposition. researchinventy.com 4-Nitrobenzoyl chloride has also been used as an initiator for the anionic ring-opening polymerization of β-lactam sugar monomers to create synthetic poly-amido-saccharides, a class of water-soluble and noncytotoxic polymers with potential biomedical applications. nih.gov The use of the deuterated analogue, this compound, in these areas would allow for advanced characterization of the resulting materials, for example, by using solid-state NMR to study the structure and dynamics of the polymer chains.
Computational and Theoretical Investigations of 4 Nitrobenzoyl D4 Chloride Reactivity and Properties
Density Functional Theory (DFT) Studies on Reaction Pathways, Transition States, and Energetics
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricacies of chemical reactions involving acyl chlorides like 4-Nitrobenzoyl-d4 Chloride. DFT calculations allow researchers to map out potential energy surfaces for various reaction pathways, such as nucleophilic substitution, reduction, and acylation. For reactions like the N-acylation of anilines with 4-nitrobenzoyl chloride, DFT can be used to model the reaction's progression, identifying key intermediates and transition states. scispace.com
Computational studies on the fluorination of 4-nitrobenzoyl chloride have successfully used DFT to calculate the transition states and determine activation energies. semanticscholar.orgworktribe.com These calculations often reveal that reactions involving acyl chlorides with electron-withdrawing substituents, such as the nitro group, proceed more rapidly. worktribe.com The electron-withdrawing nature of both the nitro group and the chlorine atom in this compound enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. smolecule.com
DFT methods, such as B3LYP, are frequently employed to predict the energetics of these reactions, providing values for activation energies (ΔG≠) and reaction energies (ΔG). mdpi.com For instance, in reactions catalyzed by organoboron compounds, DFT calculations have been instrumental in revealing the role of the catalyst in accelerating the reaction rate and influencing the stereochemistry by modeling the transition state structures. scholaris.ca The theoretical investigation of nucleophilic aromatic substitution (SNAr) reactions on nitrobenzene (B124822) derivatives also relies heavily on DFT to describe the electron reorganization and energy profiles along the reaction coordinate. mdpi.com
Table 1: Representative DFT-Calculated Energetics for Reactions Involving Substituted Benzoyl Chlorides
| Reaction Type | Model Compound | DFT Functional | Basis Set | Calculated Parameter | Value (kcal/mol) | Reference |
| Fluorination | p-Toluoyl Chloride | B3LYP | 6-31G(d) | Activation Energy (ΔG≠) | 15.7 | worktribe.com |
| Tautomerization | Pyrazole Derivative | B3LYP | 6-311+G(2d,p) | Activation Energy (ΔG≠) | 26.3 | mdpi.com |
| C-H Amination | P450 intermediate | UB3LYP | def2-SVP | Activation Barrier | 2.6 | nih.gov |
| SNAr Reaction | p-Fluoronitrobenzene + Azide | PDDG/PM3 | N/A | Activation Free Energy (ΔG‡) | 16.0 (in Methanol) | nih.gov |
This table presents illustrative data from computational studies on similar compounds to demonstrate the capabilities of DFT in predicting reaction energetics. The specific values for this compound would require dedicated calculations.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations of Reaction Mechanisms
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a sophisticated computational methodology used to study complex chemical reactions in large systems, such as in solution or within an enzyme active site. nih.govfrontiersin.org This approach is particularly valuable for understanding the reaction mechanisms of molecules like this compound in a biological or condensed-phase environment. In a typical QM/MM setup, the reactive core of the system—for example, the this compound molecule and the attacking nucleophile—is treated with a high-level QM method (like DFT), while the surrounding environment (e.g., solvent molecules or protein residues) is described by a simpler, computationally less expensive MM force field. nih.govfrontiersin.org
This dual-level approach allows for the accurate modeling of bond-breaking and bond-forming processes while still accounting for the influence of the environment. nih.gov QM/MM simulations have been successfully applied to investigate a wide array of reactions, including those catalyzed by enzymes like cytochrome P450, where they can elucidate the catalytic mechanism and the origin of the enzyme's efficiency. nih.gov For instance, QM/MM studies on the covalent inhibition of the SARS-CoV-2 main protease by various compounds have detailed the reaction mechanisms, identified intermediates, and calculated Gibbs energy profiles for the inhibition process. chemrxiv.org
In the context of this compound, QM/MM simulations could be used to model its hydrolysis in water or its reaction with a biological macromolecule. The simulation would provide insights into how explicit solvent molecules or amino acid residues in an active site stabilize transition states and influence the reaction barrier. nih.govnih.gov The method involves optimizing the structures of reactants, products, and transition states on the QM/MM potential energy surface to map out the complete reaction coordinate. chemrxiv.org
Modeling of Isotopic Effects on Reaction Kinetics and Thermodynamics
Isotope effects, particularly the kinetic isotope effect (KIE), serve as a critical tool for investigating reaction mechanisms. mdpi.com Computational modeling provides a powerful means to predict and interpret these effects for reactions involving isotopically labeled compounds like this compound. The replacement of four hydrogen atoms with deuterium (B1214612) on the aromatic ring is expected to primarily manifest as a secondary KIE.
Theoretical models can calculate the KIE by determining the vibrational frequencies of the reactants and the transition state for both the deuterated and non-deuterated species. The difference in zero-point energy (ZPE) between the C-H and C-D bonds is a major contributor to the isotope effect. mdpi.com For this compound, the C-D bonds are stronger and have a lower ZPE than the corresponding C-H bonds. Changes in the vibrational frequencies of these bonds upon moving from the reactant to the transition state will determine the magnitude and direction of the secondary KIE.
Computational approaches, such as the path integral-free energy perturbation (PI-FEP) method, can be used for the accurate computation of KIEs. nih.gov These methods have been applied to study primary and secondary KIEs in various reactions, including enzymatic processes. nih.gov Studies on the hydrolysis of benzyl (B1604629) chlorides have also involved the determination of α-deuterium isotope effects to probe the reaction mechanism. cdnsciencepub.comcdnsciencepub.com Furthermore, theoretical analysis of deuterium isotope effects in radical reactions has been performed using various levels of theory, from Hartree-Fock to DFT. acs.org The solvent isotope effect, which arises when a reaction is conducted in D₂O instead of H₂O, can also be modeled computationally and provides additional mechanistic insight. mdpi.comnih.gov
Table 2: Types of Deuterium Isotope Effects Relevant to this compound
| Isotope Effect Type | Description | Expected Impact for this compound | Typical Computational Approach |
| Secondary KIE | Isotopic substitution at a position not directly involved in bond breaking/formation in the rate-determining step. | Small effect on reaction rates (kH/kD ≠ 1) due to changes in hybridization or steric environment of the deuterated carbons between the reactant and transition state. | DFT frequency calculations at reactant and transition state geometries. |
| Solvent Isotope Effect | Change in reaction rate when the solvent is changed from H₂O to D₂O. | Significant if water or hydronium/hydroxide ions are involved in the rate-determining step of a reaction (e.g., hydrolysis). | QM/MM simulations with explicit solvent or continuum solvent models with isotopic parameters. mdpi.com |
| Equilibrium Isotope Effect | Isotopic effect on the position of a chemical equilibrium. | Small changes in equilibrium constants for reactions, stemming from ZPE differences between reactants and products. | Statistical thermodynamics based on DFT-calculated vibrational frequencies. |
Computational Analysis of Conformation, Electronic Structure, and Aromaticity in Deuterated Analogues
Computational chemistry provides essential insights into the fundamental properties of molecules like this compound, including its three-dimensional structure, electronic landscape, and aromatic character. The substitution of hydrogen with deuterium is a subtle structural modification that primarily affects the mass and vibrational frequencies, with only negligible effects on the electronic structure and equilibrium geometry. nih.gov
Conformation and Electronic Structure: DFT calculations, often using functionals like B3LYP, are standard for optimizing the molecular geometry of nitroaromatic compounds. smolecule.comresearchgate.net For related nitrobenzoyl chlorides, these calculations typically show a planar or near-planar conformation, although the nitro group may be slightly twisted out of the aromatic ring plane. smolecule.com The electron-withdrawing properties of the nitro and chloro-carbonyl groups significantly influence the electronic structure. They create an electron-deficient aromatic system, which lowers the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). smolecule.comresearchgate.net This lowering of the LUMO energy, in particular, makes the compound more susceptible to nucleophilic attack. smolecule.com Deuteration itself does not significantly alter these electronic properties.
Aromaticity: The aromaticity of the deuterated benzene (B151609) ring can be assessed using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) or Nucleus-Independent Chemical Shift (NICS). While deuteration does not fundamentally change the aromatic character, computational studies on the reactions of nitrobenzene derivatives show that aromaticity changes significantly along a reaction pathway, for instance, during a nucleophilic aromatic substitution. mdpi.com The initial reactant is highly aromatic, but the formation of an intermediate Meisenheimer complex involves a loss of aromaticity, which contributes to the activation barrier. mdpi.com Computational methods can track these changes, providing a deeper understanding of the reaction mechanism. mdpi.com
Table 3: Computed Electronic Properties for 4-Nitrobenzoyl Chloride (Protiated Analogue)
| Property | Computational Method | Value | Significance | Reference |
| HOMO Energy | DFT/B3LYP | ~ -8.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. | smolecule.comresearchgate.net |
| LUMO Energy | DFT/B3LYP | ~ -3.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electrophilicity. | smolecule.comresearchgate.net |
| HOMO-LUMO Gap | DFT/B3LYP | ~ 5.5 eV | Indicates chemical reactivity and electronic excitation energy. | researchgate.net |
| C-NO₂ Bond Length | DFT | 1.46-1.48 Å | Consistent with experimental values for nitroaromatics. | smolecule.com |
Note: These are typical values for the non-deuterated analogue. The values for this compound are expected to be nearly identical.
Prediction of Spectroscopic Signatures and Vibrational Modes for this compound
Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, including infrared (IR) and Raman spectra. For this compound, these predictions are particularly useful for identifying the characteristic vibrational modes associated with the deuterated aromatic ring.
DFT calculations can be used to compute the harmonic vibrational frequencies and their corresponding intensities for both IR and Raman spectra. researchgate.netaip.org By comparing the calculated spectrum of this compound with that of its protiated analogue, 4-Nitrobenzoyl chloride, the specific effects of deuteration can be pinpointed. The most significant changes are expected for vibrational modes involving the movement of the deuterium atoms.
The C-D stretching vibrations appear at lower frequencies (typically around 2200-2300 cm⁻¹) compared to C-H stretching vibrations (around 3000-3100 cm⁻¹). Similarly, C-D in-plane and out-of-plane bending modes will be shifted to lower wavenumbers relative to the corresponding C-H modes. Other key vibrations, such as the C=O stretch (often found around 1750-1790 cm⁻¹ in benzoyl chlorides) and the symmetric and asymmetric NO₂ stretches (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), are expected to be less affected by the deuteration of the ring, although minor shifts can occur due to vibrational coupling. nih.govdergipark.org.tr
Theoretical spectra, once calculated, are often scaled by an empirical factor to achieve better agreement with experimental data, accounting for anharmonicity and other systematic errors in the computational method. aip.org Such analyses have been performed for related molecules like benzoyl chloride and its derivatives, showing good correlation between theoretical and experimental spectra. aip.orgdergipark.org.tr The splitting of the carbonyl stretching band due to Fermi resonance, a phenomenon observed in some benzoyl chlorides, can also be investigated computationally. aip.orgcdnsciencepub.com
Table 4: Predicted Vibrational Frequency Shifts upon Deuteration (H to D) in Aromatic Rings
| Vibrational Mode | Typical Frequency Range (C-H) | Predicted Frequency Range (C-D) | Expected Change |
| Aromatic C-H/C-D Stretch | 3000 - 3100 cm⁻¹ | ~2200 - 2300 cm⁻¹ | Significant shift to lower frequency |
| Aromatic C-H/C-D In-Plane Bend | 1000 - 1300 cm⁻¹ | ~800 - 1000 cm⁻¹ | Moderate shift to lower frequency |
| Aromatic C-H/C-D Out-of-Plane Bend | 675 - 900 cm⁻¹ | ~500 - 700 cm⁻¹ | Moderate shift to lower frequency |
| C=O Stretch | ~1770 cm⁻¹ | ~1770 cm⁻¹ | Minimal to no shift |
| Asymmetric NO₂ Stretch | ~1530 cm⁻¹ | ~1530 cm⁻¹ | Minimal to no shift |
| Symmetric NO₂ Stretch | ~1350 cm⁻¹ | ~1350 cm⁻¹ | Minimal to no shift |
This table provides generalized predictions based on known isotopic shifts. Specific frequencies for this compound would be determined via DFT calculations.
Future Perspectives and Emerging Research Directions for 4 Nitrobenzoyl D4 Chloride
Integration with Advanced Automation and Flow Chemistry in Deuteration Processes
The synthesis of deuterated compounds, including the precursors to 4-Nitrobenzoyl-d4 Chloride, is increasingly benefiting from the integration of advanced automation and flow chemistry. These technologies offer substantial improvements over traditional batch processes in terms of efficiency, safety, scalability, and precision.
Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, which can enhance selectivity and minimize the decomposition of thermally sensitive compounds. ansto.gov.au This is particularly advantageous for deuteration reactions, which can sometimes require harsh conditions. Recent advancements have highlighted the use of continuous-flow systems for various deuteration reactions. researchgate.netcolab.ws A notable development is the use of systems like the H-Cube® reactor, which generates high-purity deuterium (B1214612) gas on-demand from the electrolysis of heavy water (D₂O). nih.govresearchgate.netthalesnano.com This method is inherently safer than using pressurized cylinders of deuterium gas and ensures high deuterium incorporation efficiency. researchgate.net
Automation is also revolutionizing the analytical aspect of deuterated compounds. Automated data processing for hydrogen-deuterium exchange mass spectrometry (HDX-MS) significantly accelerates the analysis of protein dynamics and drug interactions. core.ac.ukbiorxiv.orgnih.govnih.gov The principles of automation are being extended to synthetic workflows, enabling high-throughput synthesis and optimization of reaction conditions for producing deuterated molecules like this compound.
Table 1: Advantages of Flow Chemistry in Deuteration Processes
| Feature | Benefit in Deuteration | Reference |
|---|---|---|
| Precise Control | Improved selectivity and reduced byproduct formation. | ansto.gov.au |
| Enhanced Safety | On-demand generation of D₂ gas avoids storage of flammable gas. | nih.govresearchgate.net |
| Increased Efficiency | Rapid reaction times and potential for higher yields. | researchgate.net |
| Scalability | Easier to scale up from laboratory to industrial production. | ansto.gov.au |
Exploration of Novel Catalytic Systems for Regioselective and Stereoselective Deuteration
A major focus of current research is the development of novel catalytic systems that can introduce deuterium into specific positions of a molecule with high selectivity. Such catalysts are crucial for synthesizing complex deuterated molecules and could be applied to the precursors of this compound or its derivatives.
Recent breakthroughs include:
Heterogeneous Catalysts: Supported iridium nanoparticles have been shown to selectively deuterate arenes and heteroarenes under mild conditions, using deuterated benzene (B151609) (C₆D₆) as the deuterium source. chemrxiv.orgresearchgate.net Similarly, heterogeneous palladium-on-carbon (Pd/C) catalysts have been used for regioselective C-H thianthrenation followed by deuteration. acs.org
Homogeneous Catalysts: Earth-abundant metal pincer complexes, such as those based on manganese and iron, have been developed for the regioselective deuteration of alcohols using D₂O as both the deuterium source and solvent. rsc.org
Single-Atom Catalysts (SACs): An atomically dispersed iron-phosphorus (Fe-P) pair-site catalyst has demonstrated high efficiency and regioselectivity in the deuteration of arenes and heteroarenes with D₂O under mild conditions. cardiff.ac.uk
Biocatalysis: Enzymes are emerging as powerful tools for highly stereoselective deuteration. For instance, α-oxo-amine synthases and dual-protein systems can catalyze the site- and stereoselective deuteration of amino acids and their derivatives using D₂O. nih.govacs.orgwisc.edu
These advanced catalytic methods provide powerful tools for creating precisely deuterated building blocks, which is essential for developing new deuterated drugs and functional materials derived from compounds like this compound.
Table 2: Comparison of Novel Catalytic Systems for Deuteration
| Catalyst Type | Example | Advantages | Selectivity | Reference |
|---|---|---|---|---|
| Heterogeneous | Iridium Nanoparticles | Recyclable, broad functional group tolerance | High regioselectivity (para/meta) | chemrxiv.orgresearchgate.net |
| Homogeneous | Iron Pincer Complex | Uses D₂O as solvent and source, cost-effective | High regioselectivity (α-position in alcohols) | rsc.org |
| Single-Atom | Fe-P Pair-Site | High efficiency, mild conditions, uses D₂O | High regioselectivity (ortho-position in anilines) | cardiff.ac.uk |
| Biocatalyst | SxtA AONS Enzyme | High stereoselectivity, mild conditions, no protecting groups | Site- and stereoselective | nih.govacs.org |
Expansion into New Areas of Bioimaging, Diagnostics, and Theranostics
Deuterated compounds are finding expanding roles in biomedical applications, and a versatile building block like this compound is well-positioned to contribute to these fields.
Bioimaging: The replacement of hydrogen with deuterium can enhance the photophysical properties of fluorescent dyes. Studies have shown that deuterating the N-alkyl groups in rhodamine-based fluorophores leads to significant improvements in brightness and photostability. biorxiv.orgbiorxiv.orgacs.org This strategy can be used to create superior labels for advanced cellular imaging. This compound could be used to synthesize novel deuterated probes with these enhanced characteristics. Furthermore, deuterium metabolic imaging (DMI) is an emerging MRI-based technique that tracks the metabolism of deuterated substrates in real-time, offering new insights into metabolic pathways in health and disease. nih.goveurobioimaging.eu
Diagnostics: Deuterium-labeled compounds are invaluable as internal standards in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. clearsynthdeutero.comisowater.com They allow for precise and accurate quantification of analytes in complex biological samples, which is critical for clinical diagnostics and metabolic studies. clearsynthdeutero.com The use of deuterated metabolites, synthesized in vitro, can also aid in the identification of novel metabolic pathways of drugs. nih.gov
Theranostics: Theranostics involves the integration of diagnostic and therapeutic capabilities into a single agent. isotopia-global.com Deuterated compounds are being explored in this area. For example, deuterium oxide (D₂O) has been investigated as a safe, negative contrast agent for MRI-guided endovascular neurointerventions. thno.org The development of theranostic agents often involves complex synthesis, where deuterated linkers or structural components derived from this compound could potentially modulate the agent's stability, release kinetics, and therapeutic efficacy. researchgate.netacs.org
Development of High-Throughput Screening Methodologies for Deuterated Compound Libraries
The growing interest in deuterated drugs necessitates the development of high-throughput screening (HTS) methods to efficiently test large libraries of deuterated compounds. nih.govnih.gov The creation of these libraries relies on robust and scalable synthetic methods, an area where flow chemistry and automation are critical. researchgate.net
Key aspects of this emerging field include:
Library Synthesis: The demand for deuterated compounds for drug discovery has spurred the development of reliable, large-scale preparation methods. nih.gov
Rapid Quality Assessment: HTS campaigns require rapid confirmation of compound identity and purity. Acoustic Ejection Mass Spectrometry is one technology that enables the ultra-fast analysis of thousands of samples, including those dissolved in deuterated solvents like deuterated DMSO. sciex.com
Specialized Screening Services: Companies that manage compound libraries are now offering services tailored to HTS, such as providing compound solutions in deuterated DMSO for specific assays and custom plating formats suitable for large-scale screening. lifechemicals.com
The use of this compound as a versatile chemical building block allows for the combinatorial synthesis of diverse deuterated compound libraries. These libraries can then be subjected to HTS to discover new chemical probes and hit compounds with improved pharmacological properties. frontiersin.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-Nitrobenzoyl Chloride |
| Deuterated Benzene (C₆D₆) |
| Deuterium Oxide (D₂O) |
| Deuterated DMSO |
| Deutetrabenazine |
| Rhodamine |
Q & A
Q. What are the optimal synthesis methods for 4-Nitrobenzoyl-d4 Chloride in laboratory settings?
The synthesis of this compound typically involves deuteration of the precursor (e.g., 4-nitrobenzoic acid-d4) followed by chlorination. Key methodologies include:
- Chlorination with Thionyl Chloride : Reacting 4-nitrobenzoic acid-d4 with thionyl chloride (SOCl₂) in anhydrous solvents like dichloromethane or benzene under reflux (4–12 hours). Excess SOCl₂ ensures complete conversion, and the product is isolated via distillation or recrystallization .
- Alternative Chlorinating Agents : Oxalyl chloride with catalytic N,N-dimethylformamide (DMF) in dichloromethane at 50°C yields high-purity products, as confirmed by NMR .
- Deuterated Precursor Handling : Use deuterated solvents (e.g., D₂O for quenching) to minimize proton exchange and maintain isotopic integrity .
Q. How should researchers safely handle and store this compound to prevent hydrolysis or degradation?
- Handling : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and local exhaust ventilation to avoid inhalation or skin contact. Work in a fume hood due to its lachrymatory and corrosive properties .
- Storage : Keep in airtight, moisture-free containers under inert gas (e.g., argon) at 0–6°C to inhibit hydrolysis. Avoid exposure to humidity or aqueous environments .
- Spill Management : Neutralize spills with sodium bicarbonate or inert absorbents, followed by thorough rinsing with non-aqueous solvents .
Q. What spectroscopic techniques are most effective for confirming the deuteration and purity of this compound?
- NMR Spectroscopy : ¹H NMR will show absence of protons at deuterated positions (e.g., aromatic ring), while ²H NMR or DEPT-Q spectra confirm deuteration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects the molecular ion cluster (M⁺, M+2⁺) and isotopic patterns consistent with deuterium substitution. NIST reference data can validate fragmentation pathways .
- FT-IR : Peaks at ~1750 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups. Deuteration shifts C-H stretches (~3100 cm⁻¹) to lower intensities .
Advanced Research Questions
Q. How does deuteration in this compound influence its reactivity compared to the non-deuterated analogue in acylation reactions?
Deuteration introduces kinetic isotope effects (KIE), altering reaction rates and pathways:
- Nucleophilic Acylation : Deuterated aromatic rings may slow electrophilic substitution due to reduced hyperconjugation, affecting intermediates in Friedel-Crafts or peptide coupling reactions.
- Hydrolysis Stability : The C-Cl bond in the deuterated compound exhibits marginally higher stability against hydrolysis due to deuterium’s lower zero-point energy, requiring controlled kinetic studies to quantify .
Q. What methodologies are recommended for resolving crystallographic data discrepancies when using deuterated compounds like this compound?
- SHELX Software : Use SHELXL for refining deuterated structures. The software’s robust handling of hydrogen/deuterium positions and twin-law corrections improves accuracy in high-resolution data .
- Flack Parameter Analysis : For non-centrosymmetric crystals, apply Flack’s x parameter to resolve enantiopolarity ambiguities caused by heavy atoms (e.g., Cl, NO₂) .
- Neutron Diffraction : Complement X-ray data with neutron diffraction to precisely locate deuterium positions, especially in hydrogen-bonding networks .
Q. How can computational models predict the physicochemical properties of this compound for reaction optimization?
- Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes geometries and calculates vibrational frequencies to match experimental IR/Raman data .
- QSPR Models : Quantitative Structure-Property Relationship (QSPR) models correlate logP, solubility, and hydrolysis rates with molecular descriptors (e.g., partial charges, surface area) .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict aggregation behavior or stability in non-polar vs. polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
